molecular formula C28H20N2O5S B4095738 4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B4095738
M. Wt: 496.5 g/mol
InChI Key: IDHMKTUSWQNWFI-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features both sulfonyl and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to first synthesize the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylsulfonylbenzyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,2,4-oxadiazol-2-yl)benzoate
  • 4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,2,3-oxadiazol-2-yl)benzoate
  • 4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,2,5-oxadiazol-2-yl)benzoate

Uniqueness

4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to the specific positioning of the nitrogen atoms in the oxadiazole ring, which can influence its chemical reactivity and biological activity. This compound’s combination of sulfonyl and oxadiazole groups also provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O5S/c31-28(34-19-20-11-17-25(18-12-20)36(32,33)24-9-5-2-6-10-24)23-15-13-22(14-16-23)27-30-29-26(35-27)21-7-3-1-4-8-21/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMKTUSWQNWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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4-(phenylsulfonyl)benzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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